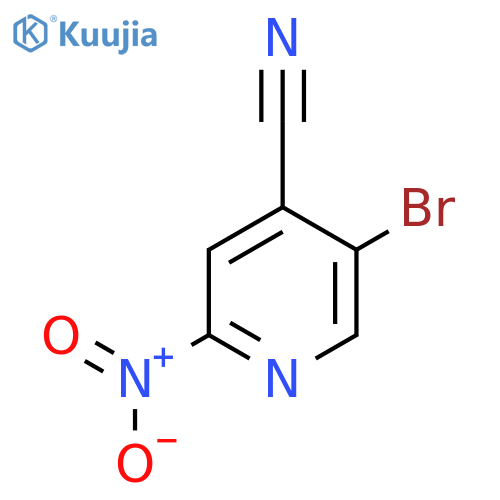

Cas no 1805597-89-0 (5-Bromo-2-nitroisonicotinonitrile)

1805597-89-0 structure

商品名:5-Bromo-2-nitroisonicotinonitrile

CAS番号:1805597-89-0

MF:C6H2BrN3O2

メガワット:228.002979755402

CID:4900518

5-Bromo-2-nitroisonicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-nitroisonicotinonitrile

-

- インチ: 1S/C6H2BrN3O2/c7-5-3-9-6(10(11)12)1-4(5)2-8/h1,3H

- InChIKey: PBWOKZKVESDSSM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1C#N)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 231

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 82.5

5-Bromo-2-nitroisonicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029013548-250mg |

5-Bromo-2-nitroisonicotinonitrile |

1805597-89-0 | 95% | 250mg |

$1,078.00 | 2022-04-01 | |

| Alichem | A029013548-1g |

5-Bromo-2-nitroisonicotinonitrile |

1805597-89-0 | 95% | 1g |

$2,895.00 | 2022-04-01 |

5-Bromo-2-nitroisonicotinonitrile 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

1805597-89-0 (5-Bromo-2-nitroisonicotinonitrile) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬